

Chemical structure and properties of ethyl viologen diperchlorate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl viologen diperchlorate*

Cat. No.: B026832

[Get Quote](#)

Ethyl Viologen Diperchlorate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl viologen diperchlorate, with the systematic name 1,1'-diethyl-4,4'-bipyridinium diperchlorate, is a well-studied organic salt belonging to the viologen family. Viologens are derivatives of 4,4'-bipyridine and are renowned for their pronounced electrochromic and redox properties. This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and electrochemical behavior of **ethyl viologen diperchlorate**, tailored for professionals in research and development.

Chemical Structure and Physicochemical Properties

Ethyl viologen diperchlorate consists of a central 1,1'-diethyl-4,4'-bipyridinium dication, where the two nitrogen atoms of the 4,4'-bipyridine core are quaternized with ethyl groups. This dication is ionically bonded with two perchlorate anions (ClO_4^-). The chemical structure and key properties are summarized below.

Table 1: General and Physicochemical Properties of **Ethyl Viologen Diperchlorate**

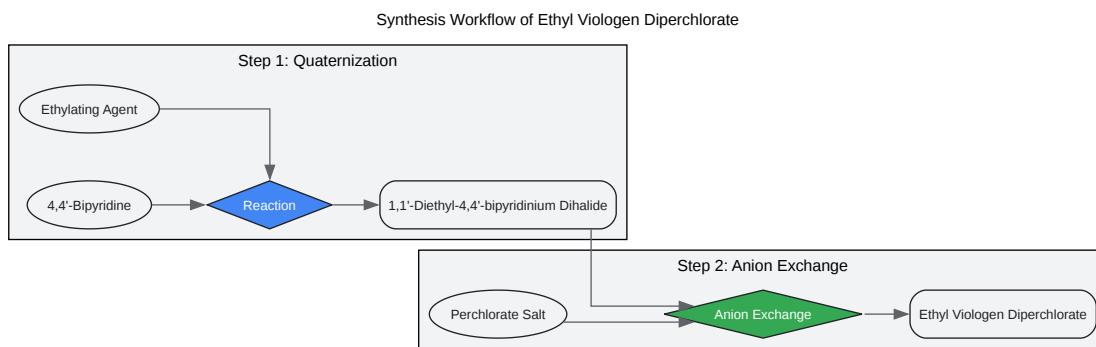
Property	Value
Systematic Name	1,1'-Diethyl-4,4'-bipyridinium diperchlorate
CAS Number	36305-51-8
Molecular Formula	C ₁₄ H ₁₈ Cl ₂ N ₂ O ₈
Molecular Weight	413.21 g/mol
Appearance	White to light yellow powder
Melting Point	270 °C (decomposes) ^[1]
Solubility in Water	2.5%
SMILES String	CC[n+]1ccc(cc1)-c2cc--INVALID-LINK--cc2. [O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O
InChI Key	HTNDMKDAPWJPEX-UHFFFAOYSA-L

Synthesis of Ethyl Viologen Diperchlorate

The synthesis of **ethyl viologen diperchlorate** is typically a two-step process. The first step involves the quaternization of 4,4'-bipyridine with an ethylating agent, such as ethyl bromide or ethyl iodide, to form the 1,1'-diethyl-4,4'-bipyridinium dihalide. The second step is an anion exchange reaction, where the halide anions are replaced by perchlorate anions, often by reacting the dihalide salt with a perchlorate salt like sodium perchlorate.

General Experimental Protocol for Synthesis

While a specific, detailed protocol for **ethyl viologen diperchlorate** is not readily available in the searched literature, a general procedure based on the synthesis of similar viologen salts is as follows:


Step 1: Synthesis of 1,1'-Diethyl-4,4'-bipyridinium Dihalide

- 4,4'-Bipyridine is dissolved in a suitable organic solvent, such as acetonitrile or dimethylformamide.
- An excess of an ethylating agent (e.g., ethyl bromide or ethyl iodide) is added to the solution.

- The reaction mixture is heated under reflux for several hours.
- The resulting precipitate, 1,1'-diethyl-4,4'-bipyridinium dihalide, is collected by filtration, washed with a solvent in which it is sparingly soluble (e.g., diethyl ether), and dried under vacuum.

Step 2: Anion Exchange to Form Diperchlorate Salt

- The synthesized 1,1'-diethyl-4,4'-bipyridinium dihalide is dissolved in a minimal amount of a suitable solvent, such as water or ethanol.
- A saturated aqueous solution of a perchlorate salt (e.g., sodium perchlorate or magnesium perchlorate) is added dropwise to the solution.
- The **ethyl viologen diperchlorate**, being less soluble, precipitates out of the solution.
- The precipitate is collected by filtration, washed with cold water to remove any remaining halide salts, and then dried under vacuum.

[Click to download full resolution via product page](#)

Synthesis Workflow

Electrochemical Properties and Electrochromism

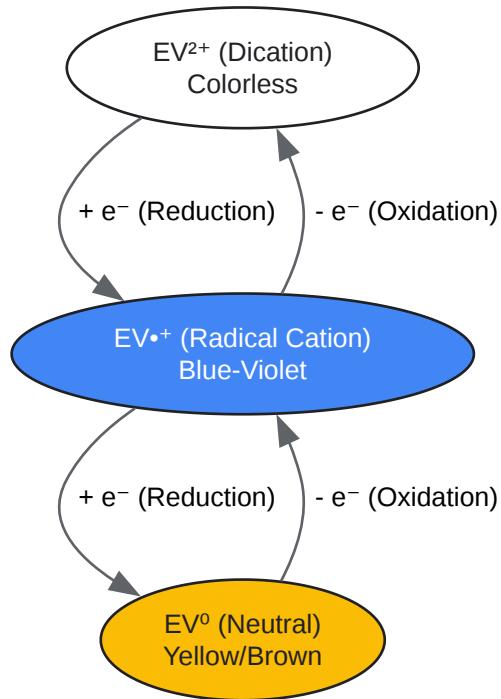
A defining characteristic of **ethyl viologen diperchlorate** is its ability to undergo reversible one-electron reduction steps, leading to distinct color changes. This phenomenon is known as electrochromism.^[2] The ethyl viologen dication (EV^{2+}) is colorless. Upon the first reduction, it forms a stable, intensely colored blue-violet radical cation ($EV^{\bullet+}$). A second reduction yields the neutral species (EV^0), which is often yellow or reddish-brown and can be unstable.

Table 2: Redox States and Spectroscopic Properties of Ethyl Viologen

Redox State	Formula	Color	Absorption Maxima (λ_{max})
Dication	EV^{2+}	Colorless	-
Radical Cation	$EV^{\bullet+}$	Blue-Violet	~396 nm, ~606 nm
Neutral Species	EV^0	Yellow/Brown	-

The redox potentials for these transitions are crucial for designing electrochemical devices. While the exact values can vary with the solvent, supporting electrolyte, and reference electrode, representative values have been reported. For instance, a normal potential of -0.449 V (vs. the normal hydrogen electrode) has been cited for the first reduction of ethyl viologen.^[3] In another study involving an electrochromic device, the reduction of **ethyl viologen diperchlorate** in the presence of diethyl ferrocene was observed to occur at about 0.4 V.^[4]

Experimental Protocol: Cyclic Voltammetry


Cyclic voltammetry (CV) is a standard technique to investigate the redox behavior of electroactive species like **ethyl viologen diperchlorate**.

- Solution Preparation: A solution of **ethyl viologen diperchlorate** (typically in the millimolar range) is prepared in a deoxygenated solvent (e.g., acetonitrile, dimethylformamide, or

water) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate or lithium perchlorate).

- **Electrochemical Cell:** A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
- **Measurement:** The potential of the working electrode is swept linearly from an initial potential to a final potential and back. The resulting current is measured as a function of the applied potential. The scan rate can be varied to study the kinetics of the electron transfer processes.
- **Data Analysis:** The resulting voltammogram reveals the potentials at which the redox reactions occur (peak potentials) and provides information about the reversibility and kinetics of the electron transfer.

Redox-Induced Electrochromism of Ethyl Viologen

[Click to download full resolution via product page](#)

Electrochromic Transitions

Crystallographic Data

A search of the available literature did not yield specific single-crystal X-ray diffraction data for 1,1'-diethyl-4,4'-bipyridinium diperchlorate. However, crystallographic data for the closely related compound, 1,1'-dimethyl-4,4'-bipyridinium bis(perchlorate), provides valuable insight into the likely crystal structure.

Table 3: Crystallographic Data for 1,1'-Dimethyl-4,4'-bipyridinium bis(perchlorate)[\[5\]](#)

Parameter	Value
Formula	$C_{12}H_{14}N_2^{2+} \cdot 2ClO_4^-$
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	5.7874 (13) Å
b	8.8352 (19) Å
c	15.125 (3) Å
β	96.972 (3)°
Volume	767.7 (3) Å ³
Z	2

It is anticipated that **ethyl viologen diperchlorate** would exhibit a similar packing arrangement, with the dicationic organic molecules and perchlorate anions held together by electrostatic interactions and hydrogen bonding.

Applications

The unique electrochemical and optical properties of **ethyl viologen diperchlorate** make it a valuable material in various fields of research and technology:

- **Electrochromic Devices:** Its reversible color change upon application of a voltage is utilized in smart windows, anti-glare mirrors, and low-power displays.
- **Redox Indicators:** The distinct colors of its redox states make it a useful indicator in chemical and biochemical reactions.
- **Electron Mediators:** It can act as an electron shuttle in various electrochemical and photochemical processes.
- **Sensors:** Its redox properties can be harnessed for the development of electrochemical sensors.
- **Energy Storage:** It has been investigated as a component in redox flow batteries and supercapacitors.

Conclusion

Ethyl viologen diperchlorate is a versatile and important compound with a rich electrochemical behavior. Its defining characteristic of electrochromism, coupled with its straightforward synthesis, has led to its widespread use in fundamental research and various technological applications. This guide has provided a comprehensive overview of its chemical structure, properties, and experimental considerations, offering a valuable resource for scientists and researchers. Further investigations into its solid-state structure and the optimization of its performance in various devices remain active areas of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Ethyl viologen diperchlorate | 36305-51-8 | Benchchem [benchchem.com]
- 3. THE VIOLOGEN INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of ethyl viologen diperchlorate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026832#chemical-structure-and-properties-of-ethyl-viologen-diperchlorate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com